2-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methoxybenzamide
Description
2-Bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methoxybenzamide is a brominated benzamide derivative featuring a furan-3-yl moiety and a thiomorpholinoethyl substituent.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-23-14-2-3-16(19)15(10-14)18(22)20-11-17(13-4-7-24-12-13)21-5-8-25-9-6-21/h2-4,7,10,12,17H,5-6,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZFEYHPQQISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom, a furan ring, and a thiomorpholine moiety, which contribute to its unique biological activity.
Biological Activity Overview
Research indicates that compounds containing furan and thiomorpholine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have been shown to inhibit the growth of various bacterial strains.
- Anticancer Properties : Several studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : Some furan-containing compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications.
Antimicrobial Activity
A study examining the antimicrobial properties of related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features displayed Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against strains like E. coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 15 | Staphylococcus aureus |
| Compound C | 30 | Klebsiella pneumoniae |
Anticancer Activity
In vitro studies on cancer cell lines have indicated that compounds structurally related to this compound can induce apoptosis in human cancer cells. For example, one study reported an IC50 value of 25 µM for a similar compound against breast cancer cells .
Anti-inflammatory Potential
Research has also highlighted the anti-inflammatory potential of furan derivatives. In animal models, these compounds reduced inflammation markers significantly compared to control groups, suggesting their utility in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation on the efficacy of various furan derivatives reported that this compound exhibited comparable antimicrobial activity to established antibiotics, making it a candidate for further development .
- Case Study on Cancer Cell Apoptosis : A study focused on the apoptotic effects of related benzamide derivatives found that treatment with these compounds led to increased caspase activity in cancer cells, indicating the induction of programmed cell death .
Scientific Research Applications
Research indicates that compounds containing furan and thiomorpholine structures exhibit a range of biological activities. The following sections detail the specific applications of 2-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methoxybenzamide in various fields.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 15 | Staphylococcus aureus |
| Compound C | 30 | Klebsiella pneumoniae |
Research has suggested that the compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell death or growth inhibition .
Anticancer Properties
In vitro studies have indicated that derivatives of this compound can induce apoptosis in human cancer cells. For example, a related compound exhibited an IC50 value of 25 µM against breast cancer cell lines. The mechanism of action may involve the activation of caspases, which are crucial for the apoptotic process .
Case Study : A study focusing on benzamide derivatives revealed that treatment with these compounds led to increased caspase activity in cancer cells, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of furan derivatives, with findings showing that they can significantly reduce inflammation markers in animal models compared to control groups. This suggests their utility in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria; MIC values range from 10 to 50 µg/mL. | |
| Anticancer | Induces apoptosis in cancer cell lines; IC50 values around 25 µM reported for similar compounds. | |
| Anti-inflammatory | Reduces inflammation markers significantly in animal models; potential applications in chronic diseases. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Effects on Yield: The tert-butylamino derivative (1g) exhibits a lower yield (42%) compared to the phenethylamino-bromophenyl analog (5o, 51%), suggesting steric or electronic challenges in Ugi-4CR reactions with bulky substituents .
- Melting Points : Higher melting points (e.g., 191–192°C for 5o) correlate with aromatic substituents (e.g., bromophenyl), likely due to enhanced crystallinity from π-π stacking .
- Chromatographic Behavior: The Rf value of 1g (0.30) indicates higher polarity compared to 5o (0.48), reflecting the hydrophilic tert-butylamino group versus the lipophilic bromophenyl group .
Functional Group Impact on Physicochemical Properties
- Thiomorpholinoethyl vs. Morpholinoethyl: The sulfur atom in thiomorpholine enhances lipophilicity and may improve membrane permeability compared to oxygen-based morpholine derivatives.
- Furan-3-yl vs.
- Halogen Effects : Bromine at position 2 () increases molecular weight and may enhance halogen bonding in biological targets, while fluorine () improves metabolic stability and electronegativity .
Research Findings and Trends
Stability and Reactivity
- Brominated Furan Derivatives: highlights that bromination of furanones (e.g., 5-bromo-3-methyl-2(5H)-furanone) proceeds efficiently with N-bromosuccinimide (NBS), suggesting robustness for introducing bromine in heterocyclic systems .
- Electrochemical Properties: Dications stabilized by heteroazulenes () exhibit low reduction potentials, implying that electron-rich substituents (e.g., thiomorpholinoethyl) could modulate redox behavior in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
